molecular formula C15H27NO13 B132666 O-(2-O-Mannopyranosyl-mannopyranosyl)serine CAS No. 145452-14-8

O-(2-O-Mannopyranosyl-mannopyranosyl)serine

Cat. No. B132666
M. Wt: 429.37 g/mol
InChI Key: FHFACMITEBPXDJ-CJWUELSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-O-Mannopyranosyl-mannopyranosyl)serine, also known as MannoSerine, is a naturally occurring sugar-amino acid complex that has gained interest in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of O-(2-O-Mannopyranosyl-mannopyranosyl)serine is not fully understood. However, it is believed to interact with specific receptors on the surface of immune cells and neurons, leading to the activation of signaling pathways that regulate cellular functions.

Biochemical And Physiological Effects

O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been shown to have various biochemical and physiological effects. It enhances the production of cytokines and antibodies, which are essential components of the immune response. O-(2-O-Mannopyranosyl-mannopyranosyl)serine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been found to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)serine in lab experiments is its natural origin, which makes it less toxic than synthetic compounds. O-(2-O-Mannopyranosyl-mannopyranosyl)serine is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for O-(2-O-Mannopyranosyl-mannopyranosyl)serine research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its applications in cancer therapy, as it has been found to inhibit the growth of certain cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route for O-(2-O-Mannopyranosyl-mannopyranosyl)serine.

Synthesis Methods

O-(2-O-Mannopyranosyl-mannopyranosyl)serine can be synthesized from L-serine and mannose using a chemical reaction. The reaction involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the addition of mannose to the hydroxyl group of the Boc-protected serine. The Boc group is then removed to yield O-(2-O-Mannopyranosyl-mannopyranosyl)serine.

Scientific Research Applications

O-(2-O-Mannopyranosyl-mannopyranosyl)serine has been studied for its potential applications in various scientific fields, including glycobiology, immunology, and neuroscience. It has been found to modulate the immune response by enhancing the production of cytokines and antibodies. O-(2-O-Mannopyranosyl-mannopyranosyl)serine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

145452-14-8

Product Name

O-(2-O-Mannopyranosyl-mannopyranosyl)serine

Molecular Formula

C15H27NO13

Molecular Weight

429.37 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C15H27NO13/c16-4(13(24)25)3-26-15-12(10(22)8(20)6(2-18)28-15)29-14-11(23)9(21)7(19)5(1-17)27-14/h4-12,14-15,17-23H,1-3,16H2,(H,24,25)/t4-,5+,6+,7+,8+,9-,10-,11-,12-,14?,15?/m0/s1

InChI Key

FHFACMITEBPXDJ-CJWUELSBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@@H]([C@H](OC2OC[C@@H](C(=O)O)N)CO)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OCC(C(=O)O)N)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OCC(C(=O)O)N)CO)O)O)O)O)O)O

synonyms

alpha-D-Manp-1-2-alpha-D-Manp-1-0-L-Ser
mannopyranosyl-1-2-mannopyranosylserine
O-(2-O-mannopyranosyl-mannopyranosyl)serine
O-Man-Man-Se

Origin of Product

United States

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